

# Spectroscopic comparison of ortho, meta, and para isomers of ethyl nitrobenzoate

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## Compound of Interest

Compound Name: *Ethyl 4-nitrobenzoate*

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## A Spectroscopic Showdown: Unraveling the Isomers of Ethyl Nitrobenzoate

A detailed comparative analysis of the ortho, meta, and para isomers of ethyl nitrobenzoate, leveraging nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. This guide provides researchers, scientists, and drug development professionals with a comprehensive spectroscopic benchmark for the unambiguous identification and characterization of these crucial chemical entities.

The positional isomerism of the nitro group on the benzene ring of ethyl nitrobenzoate profoundly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is paramount for quality control, reaction monitoring, and structural elucidation in various research and development settings. This guide presents a side-by-side comparison of the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and UV-Vis spectroscopic data for ortho-, meta-, and para-ethyl nitrobenzoate, supported by detailed experimental protocols.

## At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three ethyl nitrobenzoate isomers.

Table 1:  $^1\text{H}$  NMR Spectral Data of Ethyl Nitrobenzoate Isomers (400 MHz,  $\text{CDCl}_3$ )

Isomer	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Ortho	7.93	d	7.6	Ar-H
7.77	d	7.2		Ar-H
7.62-7.72	m	-		Ar-H (2H)
4.40	q	7.2		-OCH <sub>2</sub> CH <sub>3</sub>
1.36	t	7.2		-OCH <sub>2</sub> CH <sub>3</sub>
Meta	8.87	d	1.7	Ar-H
8.25-8.54	m	-		Ar-H (2H)
7.67	t	8.0		Ar-H
4.45	q	7.1		-OCH <sub>2</sub> CH <sub>3</sub>
1.44	t	7.1		-OCH <sub>2</sub> CH <sub>3</sub>
Para	8.12-8.45	m	-	Ar-H (4H)
4.44	q	7.2		-OCH <sub>2</sub> CH <sub>3</sub>
1.44	t	7.1		-OCH <sub>2</sub> CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data of Ethyl Nitrobenzoate Isomers (100 MHz, CDCl<sub>3</sub>)

Isomer	Chemical Shift ( $\delta$ , ppm)
Ortho	165.5, 135.7, 132.4, 132.1, 129.8, 128.0, 122.3, 61.0, 14.1
Meta	164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24[1]
Para	164.61, 150.36, 135.76, 130.59, 123.42, 61.90, 14.17[1]

Table 3: Key FT-IR Absorption Bands of Ethyl Nitrobenzoate Isomers (cm<sup>-1</sup>)

Isomer	C=O Stretch	NO <sub>2</sub> Asymmetric Stretch	NO <sub>2</sub> Symmetric Stretch	C-O Stretch
Ortho	~1720	~1530	~1350	~1250, ~1130
Meta	~1725	~1530	~1350	~1290, ~1120
Para	~1720[2]	~1525[2]	~1348[2]	~1275, ~1105

Table 4: UV-Vis Absorption Maxima of Ethyl Nitrobenzoate Isomers (in Ethanol)

Isomer	λ <sub>max</sub> (nm)
Ortho	264
Meta	265, 296[1]
Para	265, 304[1]

## Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols that can be adapted for the analysis of ethyl nitrobenzoate isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the ethyl nitrobenzoate isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- <sup>1</sup>H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- <sup>13</sup>C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same spectrometer at a frequency of 100 MHz. Spectra were obtained with a spectral width of 240 ppm, a

relaxation delay of 2 s, and an accumulation of 1024 scans.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A small amount of the neat liquid or solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The FT-IR spectrum was recorded over a range of 4000-650  $\text{cm}^{-1}$ . A total of 32 scans were co-added at a resolution of 4  $\text{cm}^{-1}$  to obtain a high signal-to-noise ratio spectrum. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.

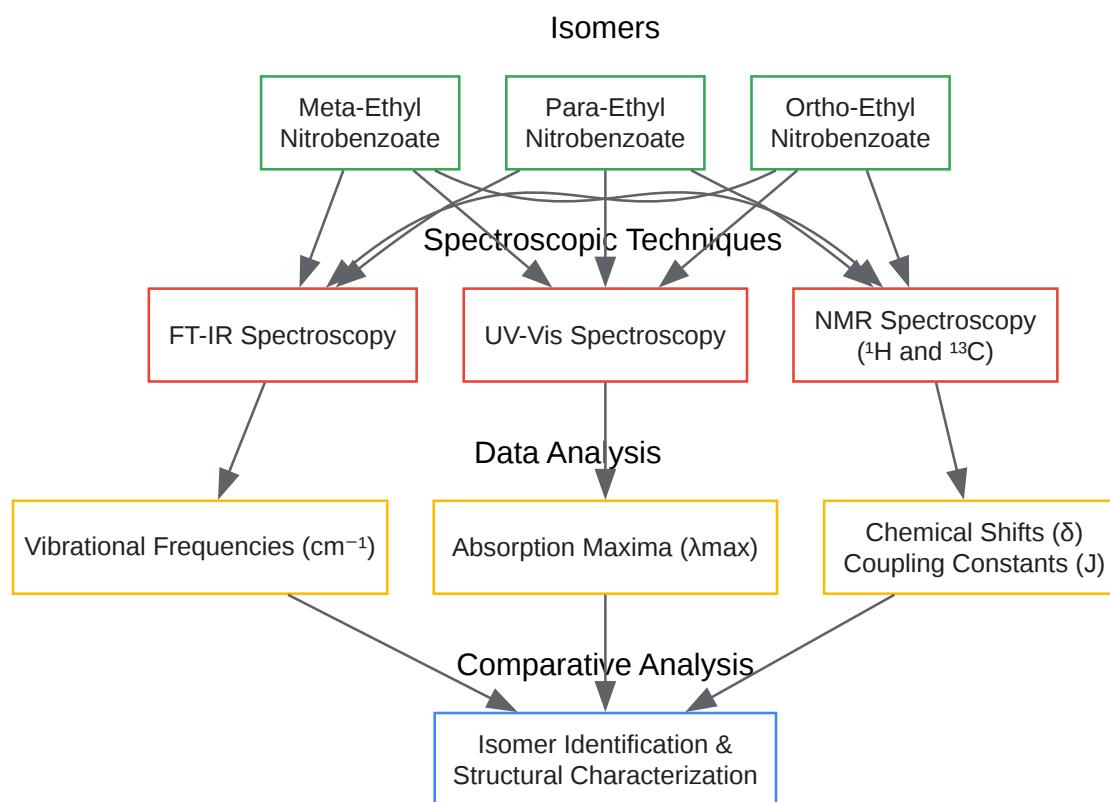
## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of the ethyl nitrobenzoate isomer was prepared in ethanol. This solution was then serially diluted to an appropriate concentration to ensure that the absorbance values fell within the linear range of the instrument (typically 0.1-1.0 AU).
- Data Acquisition: The UV-Vis spectrum was recorded from 200 to 400 nm using a dual-beam spectrophotometer with ethanol in the reference cuvette. The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) was determined from the resulting spectrum.

## Spectroscopic Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the ethyl nitrobenzoate isomers.

## Workflow for Spectroscopic Comparison of Ethyl Nitrobenzoate Isomers

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Caption: Workflow for the spectroscopic comparison of ethyl nitrobenzoate isomers.

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## References

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